2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane, Dihydrochloride
CAS No.: 156769-85-6
VCID: VC0017432
Molecular Formula: C18H26Cl2N2O
Molecular Weight: 357.3 g/mol
* For research use only. Not for human or veterinary use.
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Description | 2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane dihydrochloride is a complex organic compound with a molecular formula of C₁₈H₂₄N₂O and a molar mass of approximately 315.22 g/mol. It features two amino groups, a hydroxyl group, and two phenyl rings, all of which contribute to its chemical reactivity and biological activity. The stereochemistry, defined as (2S,3S,5S), is crucial for its interactions in biological systems. This compound exhibits biological activity, notably as a retroviral protease inhibitor. Its structure enables effective interaction with viral proteases, inhibiting enzymatic activity and preventing viral replication, which is essential for viral maturation. Studies also suggest potential anticancer properties through interference with cellular pathways involved in tumor growth. One synthetic route involves reacting (2S,3S)-2-(N,N-dibenzylamino)-3-hydroxy-5-amino-1,6-diphenylhexane with hydrochloric acid to produce the dihydrochloride salt. Other compounds with structural similarities include 3,5-diamino-6-chloro-n-[n'-[4-[4-[2-[hexyl-[(2s,3r,4r,5s)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide and 3,5-diamino-6-chloro-n-[n'-[4-[4-[2-[hexyl-[(2s,3s,4s,5s)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide . |
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CAS No. | 156769-85-6 |
Product Name | 2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane, Dihydrochloride |
Molecular Formula | C18H26Cl2N2O |
Molecular Weight | 357.3 g/mol |
IUPAC Name | (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol;dihydrochloride |
Standard InChI | InChI=1S/C18H24N2O.2ClH/c19-16(11-14-7-3-1-4-8-14)13-18(21)17(20)12-15-9-5-2-6-10-15;;/h1-10,16-18,21H,11-13,19-20H2;2*1H/t16-,17-,18-;;/m0../s1 |
Standard InChIKey | ZKSBOTZZFIFENX-ZUIPZQNBSA-N |
SMILES | C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)N)O)N.Cl.Cl |
Canonical SMILES | C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)N)O)N.Cl.Cl |
Synonyms | (αS,γS)-γ-Amino-α-[(1S)-1-amino-2-phenylethyl]benzenebutanol Dihydrochloride; |
PubChem Compound | 22864111 |
Last Modified | Apr 15 2024 |
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